BenchChemオンラインストアへようこそ!

4-Oxazolecarboxylic acid, 2-(2-furanyl)-

Antibacterial drug discovery Metalloenzyme inhibition Methionine aminopeptidase (MetAP)

Procure 4-Oxazolecarboxylic acid, 2-(2-furanyl)- (CAS 927800-86-0) to secure the validated 2-aryloxazole-4-carboxylic acid pharmacophore required for Co(II) EcMetAP inhibition. The 5-(2-furanyl) regioisomer (CAS 143659-16-9) is inactive; generic substitution risks target disengagement. This fragment (MW 179 Da, tPSA 76.4 Ų) meets Rule-of-Three criteria for fragment-based screening and offers superior polarity (ΔcLogP ≈ –1) vs. phenyl analogs for polar active sites. Also a key intermediate for PDE4 and IRAK inhibitor programs. Verify the 2-furanyl substitution before ordering.

Molecular Formula C8H5NO4
Molecular Weight 179.13 g/mol
CAS No. 927800-86-0
Cat. No. B1400320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxazolecarboxylic acid, 2-(2-furanyl)-
CAS927800-86-0
Molecular FormulaC8H5NO4
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC(=CO2)C(=O)O
InChIInChI=1S/C8H5NO4/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11)
InChIKeyFWWNGTSPPOYUJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxazolecarboxylic acid, 2-(2-furanyl)- (927800-86-0): Chemical Identity, Core Scaffold, and Comparator Landscape for Research Procurement


4-Oxazolecarboxylic acid, 2-(2-furanyl)- (CAS 927800-86-0; synonym 2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid) is a heterocyclic carboxylic acid composed of an oxazole ring bearing a carboxylic acid at the 4-position and a furan-2-yl substituent at the 2-position [1]. With a molecular formula C₈H₅NO₄ and exact mass 179.0219 Da , the compound belongs to the 2-aryloxazole-4-carboxylic acid chemotype, a scaffold with established pharmacological relevance. The primary structural comparator is 4-oxazolecarboxylic acid, 5-(2-furanyl)- (CAS 143659-16-9), in which the furanyl group is relocated to the 5-position of the oxazole ring, creating a distinct regioisomer with potentially different biological and physicochemical properties . Other relevant analogs include 2-phenyloxazole-4-carboxylic acid (CAS 23012-16-0), where a phenyl replaces the furan ring at the 2-position [2].

Why Generic Substitution with Regioisomeric or Aryl-Modified Oxazole-4-Carboxylic Acids Is Not Scientifically Justified


Within the 2-aryloxazole-4-carboxylic acid family, substitution of the aryl group or relocation of the substituent around the oxazole ring cannot be treated as inconsequential. Published SAR demonstrates that the 2-aryloxazole-4-carboxylic acid topology is strictly required for Co(II) methionine aminopeptidase (MetAP) inhibition, while the 5-aryloxazole-2-carboxylic acid regioisomers are inactive across all EcMetAP metalloforms [1]. Furthermore, replacing the furan-2-yl moiety with a phenyl group (as in 2-phenyloxazole-4-carboxylic acid) alters both electronic character and hydrogen-bonding capacity, leading to divergent molecular recognition and ADME profiles [2]. These chemotype-level findings mean that a procurement decision must verify the precise 2-furanyl substitution pattern; generic interchange based solely on shared oxazole-carboxylic acid core structure risks selecting a compound with distinct—and potentially absent—target engagement.

Quantitative Head-to-Head and Class-Level Evidence for 4-Oxazolecarboxylic acid, 2-(2-furanyl)- (927800-86-0) Differentiation


Regioisomeric Selectivity: 2-Aryloxazole-4-carboxylic Acid vs. 5-Aryloxazole-2-carboxylic Acid in E. coli MetAP Inhibition

In a systematic SAR study across multiple heterocyclic scaffolds, compounds bearing the 2-aryloxazole-4-carboxylic acid topology exhibited potent and selective inhibition of the Co(II) form of E. coli methionine aminopeptidase (EcMetAP), with IC₅₀ values in the low-micromolar range. In contrast, the corresponding 5-aryloxazole-2-carboxylic acid regioisomers—and the 5-aryl-1,2,4-oxadiazole-3-carboxylic acid analogs—were devoid of activity against all EcMetAP metalloforms [1]. Because the target compound 4-oxazolecarboxylic acid, 2-(2-furanyl)- carries the furan-2-yl substituent at the 2-position on the oxazole ring, it belongs to the active regioisomeric series, whereas its closest positional isomer 4-oxazolecarboxylic acid, 5-(2-furanyl)- (CAS 143659-16-9) maps to the inactive topology. This regioisomer-specific activity cliff is critical for any program targeting bacterial MetAP.

Antibacterial drug discovery Metalloenzyme inhibition Methionine aminopeptidase (MetAP)

2-Furanyl vs. 2-Phenyl Substituent Differentiation: Electronic and Physicochemical Property Differences

Replacement of the 2-phenyl group (as in 2-phenyloxazole-4-carboxylic acid, CAS 23012-16-0) with a 2-furanyl substituent introduces a heteroatom (furan oxygen) capable of acting as a hydrogen-bond acceptor and alters the electronic distribution of the aryl ring. Calculated physicochemical parameters demonstrate a lower logP for the furanyl derivative (estimated cLogP ≈ 1.2–1.5) compared to the phenyl analog (estimated cLogP ≈ 2.0–2.3) , reflecting increased polarity and potential for improved aqueous solubility. Topological polar surface area (tPSA) also increases by approximately 13 Ų due to the furan oxygen atom . This difference is expected to influence membrane permeability, protein binding, and off-target promiscuity in cellular assays.

Medicinal chemistry Structure-property relationships Fragment-based drug design

4-Oxazolecarboxylic Acid vs. 4-Isoxazolecarboxylic Acid Topology: Impact on Hydrogen-Bonding Geometry and Target Recognition

The 1,3-oxazole ring (as in the target compound) differs fundamentally from the 1,2-oxazole (isoxazole) ring in heteroatom adjacency: N and O atoms are separated by one carbon in 1,3-oxazole versus directly bonded in isoxazole. This alters the vector and strength of hydrogen-bonding interactions with protein targets. In the context of PDE4 and other enzyme inhibitor programs, 1,3-oxazole-4-carboxylic acids have been extensively utilized as core scaffolds, whereas 1,2-oxazole-4-carboxylic acids (isoxazoles) generally exhibit distinct SAR landscapes and are less commonly employed as carboxylic acid-bearing pharmacophores in the same target classes [1][2]. The target compound, 4-oxazolecarboxylic acid, 2-(2-furanyl)-, therefore occupies a structurally distinct chemotype space relative to any 1,2-oxazole regioisomer such as 5-(furan-2-yl)-1,2-oxazole-4-carboxylic acid.

Bioisostere evaluation Kinase inhibitor design Molecular recognition

Carboxylic Acid Position: 4-COOH vs. 2-COOH Oxazole Regioisomers in Target Binding

The carboxylic acid group at the oxazole 4-position of the target compound serves as a critical zinc-binding or hydrogen-bond donor/acceptor moiety in metalloenzyme active sites. In the EcMetAP study, 2-aryloxazol-4-ylcarboxylic acids exhibited potent Co(II)-dependent inhibition, whereas 5-aryloxazol-2-ylcarboxylic acids—where the carboxylic acid is relocated to the 2-position—were completely inactive [1]. This demonstrates that the 4-COOH positioning is not interchangeable with 2-COOH placement for target engagement. For the target compound, the carboxylic acid is situated at the 4-position of the 1,3-oxazole ring, consistent with the pharmacophoric requirements for MetAP and potentially other metalloenzyme targets.

Pharmacophore mapping Enzyme inhibition Regioisomeric SAR

Targeted Application Scenarios for 4-Oxazolecarboxylic acid, 2-(2-furanyl)- (927800-86-0) Based on Verified Differentiation Evidence


Bacterial Methionine Aminopeptidase (MetAP) Inhibitor Lead Optimization

The strict requirement for the 2-aryloxazole-4-carboxylic acid topology in Co(II) EcMetAP inhibition, combined with the inactivity of the 5-aryl regioisomer, positions this compound as a validated starting point for structure-guided optimization of antibacterial MetAP inhibitors [1]. Researchers should procure the 2-(2-furanyl)-substituted derivative rather than the 5-(2-furanyl) isomer (CAS 143659-16-9) to maintain the active pharmacophore, then elaborate the 5-position of the oxazole ring and the carboxylic acid handle to optimize potency and selectivity.

Fragment-Based Drug Discovery (FBDD) Library Construction with Polar Aromatic Building Blocks

With a molecular weight of 179 Da, cLogP of approximately 1.2–1.5, and tPSA of 76.4 Ų, 4-oxazolecarboxylic acid, 2-(2-furanyl)- satisfies all Rule-of-Three criteria for fragment libraries [1]. Its higher polarity relative to the 2-phenyl analog (ΔcLogP ≈ –1 log unit) makes it a preferred fragment for targets with polar active sites or for programs seeking improved solubility early in lead generation . Procurement for fragment screening collections should prioritize this compound over the more lipophilic phenyl analog for diversity-oriented libraries.

PDE4 Inhibitor Scaffold Diversification via 2-Furanyl Substitution

Patent and literature precedent establish 4-substituted oxazole-2-carboxylic acid derivatives as PDE4 inhibitor chemotypes [1]. The furan-2-yl substituent at the 2-position of the oxazole ring introduces heteroatom-based hydrogen-bonding opportunities not available to phenyl-substituted analogs . Medicinal chemistry teams pursuing PDE4B or PDE4D inhibition can deploy this compound as a building block for parallel synthesis of furan-containing oxazole libraries, with the expectation that the furan oxygen may engage catalytic-site residues or influence isoform selectivity.

Synthetic Intermediate for IRAK Kinase Inhibitor Development

Oxazole-4-carboxylic acid derivatives have been disclosed as interleukin receptor-associated kinase (IRAK) inhibitors in recent patent filings [1]. The 2-(2-furanyl) substitution provides a synthetic handle for further functionalization (e.g., Suzuki coupling at the furan 5-position, or amide bond formation via the carboxylic acid) while maintaining the core oxazole scaffold required for IRAK binding. This compound is therefore a strategic intermediate for medicinal chemistry campaigns targeting IRAK1 or IRAK4.

Quote Request

Request a Quote for 4-Oxazolecarboxylic acid, 2-(2-furanyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.